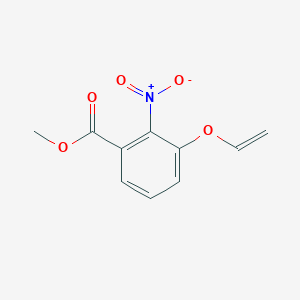

Methyl 2-nitro-3-(vinyloxy)benzoate

Cat. No. B8379829

M. Wt: 223.18 g/mol

InChI Key: HLOJAMBNQYBLCG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09427442B2

Procedure details

A mixture of copper (II) acetate (11.98 g, 65.9 mmol) and dichloromethane (80 mL) were stirred at room temperature for 10 minutes, before the addition of 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane with pyridine (1:1) (10.63 g, 44.2 mmol, 0.67 eq), methyl 3-hydroxy-2-nitrobenzoate (U.S. Publication No. 2012/0035194 A1 [0202]) (13 g, 65.9 mmol), pyridine (26.7 mL, 330 mmol), and molecular sieves (1 g). The resulting deep blue mixture was stirred at room temperature for 5 days, with the reaction opened to the air. The reaction solution was filtered through a pad of CELITE®, washing with some dichloromethane. The filtrate was washed with 3M aqueous ammonium acetate (2×), water, and brine, and then dried and concentrated in vacuo. The crude product mixture was purified via silica gel chromatography (0% to 20% EtOAC in DCM over 15 minutes, 120 g column) to give Intermediate A-1A (7.42 g, 33.2 mmol, 50.4% yield). HPLC: RT=2.487 min (H2O/MeOH with TFA, SunFire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES):m/z=246 [M+Na]+; 1H NMR (400 MHz, chloroform-d) δ 7.77 (dd, J=7.8, 1.2 Hz, 1H), 7.55 (t, J=8.1 Hz, 1H), 7.38 (dd, J=8.4, 1.3 Hz, 1H), 6.61 (dd, J=13.6, 5.9 Hz, 1H), 4.95 (dd, J=13.6, 2.4 Hz, 1H), 4.69 (dd, J=5.9, 2.4 Hz, 1H), 3.93 (s, 3H), 1.56 (s, 1H), 0.03 (s, 1H).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

50.4%

Identifiers

|

REACTION_CXSMILES

|

C(B1OB(C=C)OB([CH:11]=[CH2:12])O1)=C.N1C=CC=CC=1.[OH:19][C:20]1[C:21]([N+:30]([O-:32])=[O:31])=[C:22]([CH:27]=[CH:28][CH:29]=1)[C:23]([O:25][CH3:26])=[O:24].C(O)(C(F)(F)F)=O>C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O.CO.ClCCl>[N+:30]([C:21]1[C:20]([O:19][CH:11]=[CH2:12])=[CH:29][CH:28]=[CH:27][C:22]=1[C:23]([O:25][CH3:26])=[O:24])([O-:32])=[O:31] |f:4.5.6,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)B1OB(OB(O1)C=C)C=C

|

|

Name

|

|

|

Quantity

|

10.63 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

OC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

26.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

11.98 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting deep blue mixture was stirred at room temperature for 5 days, with the reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction solution was filtered through a pad of CELITE®

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with some dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with 3M aqueous ammonium acetate (2×), water, and brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product mixture was purified via silica gel chromatography (0% to 20% EtOAC in DCM over 15 minutes, 120 g column)

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Intermediate A-1A (7.42 g, 33.2 mmol, 50.4% yield)

|

Outcomes

Product

Details

Reaction Time |

5 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1OC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |